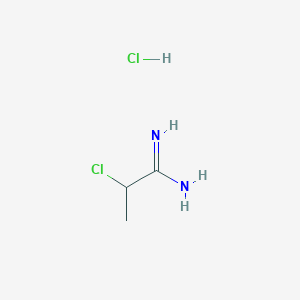
2-Chloropropanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropropanimidamide hydrochloride is an organic compound with the CAS Number: 120883-73-0 . It has a molecular weight of 143.02 and is typically found in a powder form .
Molecular Structure Analysis
The molecular formula of 2-Chloropropanimidamide hydrochloride is C3H8Cl2N2 . The InChI code is 1S/C3H7ClN2.ClH/c1-2(4)3(5)6;/h5-6H2,1H3;1H .Physical And Chemical Properties Analysis
2-Chloropropanimidamide hydrochloride is a powder with a melting point of 130-131°C . It is stored at room temperature .Aplicaciones Científicas De Investigación
1. Local Anesthetic Agent in Dentistry
2-Chloropropanimidamide hydrochloride has been evaluated for its effectiveness as a local anesthetic in dental practices. This evaluation included various patients, encompassing operative and surgery cases, to assess the anesthetic's efficacy in routine dental procedures (Dolle & Dobbs, 1962).
2. Antiviral Activity in SARS-CoV-2 (COVID-19)
Research has also explored the antiviral properties of related compounds such as hydroxychloroquine, a derivative of chloroquine, which shares a mechanism of action with 2-Chloropropanimidamide hydrochloride. These studies focused on the potential use of hydroxychloroquine in treating SARS-CoV-2 infections, underscoring the relevance of structurally similar compounds in antiviral research (Yao et al., 2020).
3. In the Field of Chemiluminescence
Another application lies in chemiluminescence. A novel method utilizing 2-Chloropropanimidamide hydrochloride-related compounds for determining drugs in tablets and biological fluids has been developed. This method highlights the compound's role in sensitive analytical techniques (Huang & Chen, 2002).
4. Neurologic Applications and Safety
The safety profile and neurological implications of 2-Chloropropanimidamide hydrochloride have been examined, especially following its use in anesthesia. Case studies documenting its effects post-administration provide insights into its neurological impact and safety considerations (Reisner, Hochman, & Plumer, 1980).
5. Use in Synthetic Cannabimimetics
The compound has also been identified in the structure of synthetic cannabimimetics. These findings are crucial in forensic science, particularly in the identification and regulation of novel designer drugs (Shevyrin et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloropropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2.ClH/c1-2(4)3(5)6;/h2H,1H3,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDGVDZRPQLVQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropanimidamide hydrochloride | |
CAS RN |
120883-73-0 |
Source


|
| Record name | 2-chloropropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

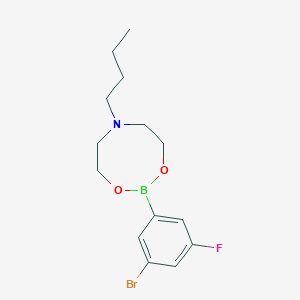
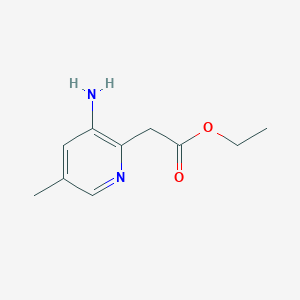
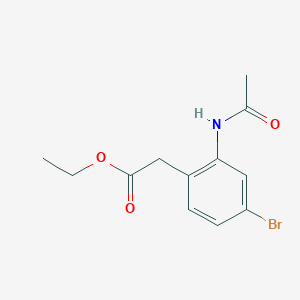
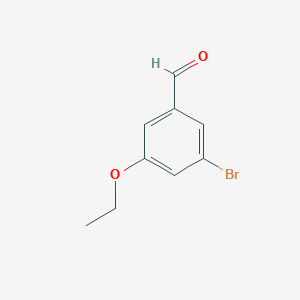
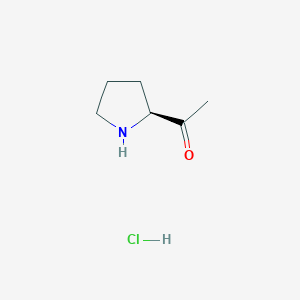
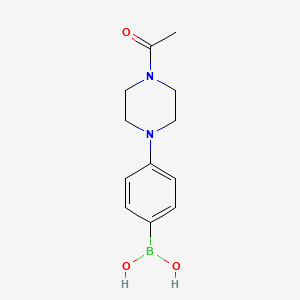
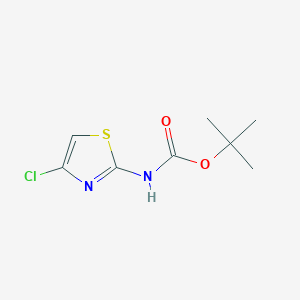
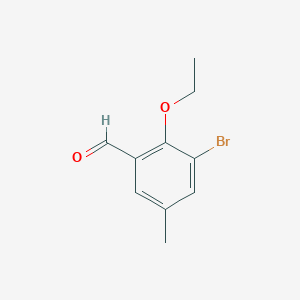
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
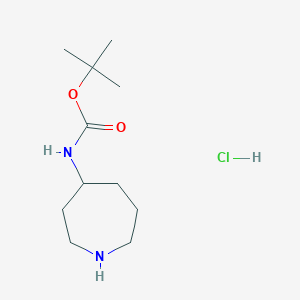
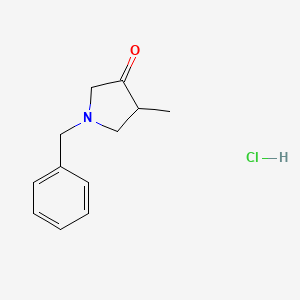

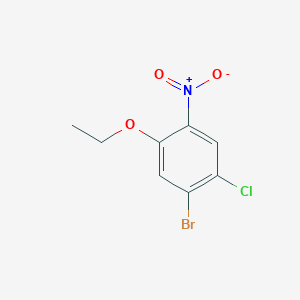
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)